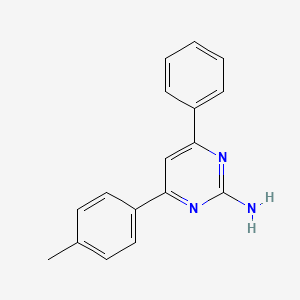

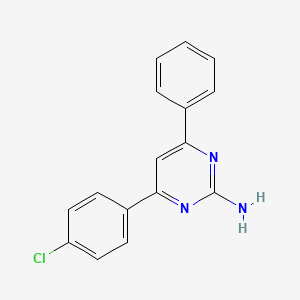

4-(4-Methylphenyl)-6-phenylpyrimidin-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

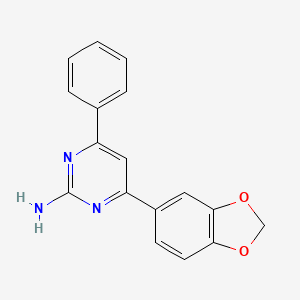

- 4-(4-Methylphenyl)-6-phenylpyrimidin-2-amine derivatives have demonstrated potent antileishmanial activity. Specifically, compound 13 exhibited superior antipromastigote activity, surpassing standard drugs like miltefosine and amphotericin B deoxycholate .

- Compounds 14 and 15 derived from 4-(4-Methylphenyl)-6-phenylpyrimidin-2-amine demonstrated substantial inhibition against Plasmodium berghei in vivo. Compound 15 achieved 90.4% suppression .

- 4-(4-Methylphenyl)-6-phenylpyrimidin-2-amine derivatives can be modified to incorporate triazole moieties, enhancing their pharmacological properties .

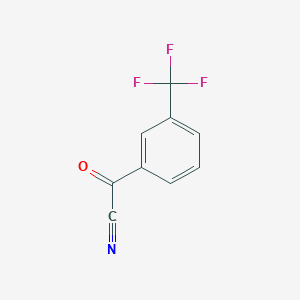

- The compound potassium 4-methylphenyltrifluoroborate (a derivative of 4-methylphenylpyrimidinamine) is used as a potent boronic acid surrogate in Suzuki cross-coupling reactions .

Antileishmanial Activity

Antimalarial Potential

Triazole Derivatives

Boronic Acid Surrogates

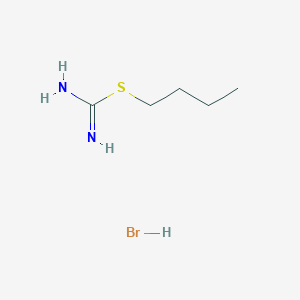

Isothiocyanate Chemistry

Mechanism of Action

Target of Action

It’s structurally similar to doramapimod , a known P38 MAP kinase inhibitor . P38 MAP kinases play a crucial role in cellular responses to stress and inflammation .

Mode of Action

If we consider its structural similarity to doramapimod, it might inhibit the p38 map kinase, thereby disrupting the signaling pathways involved in stress and inflammation .

Biochemical Pathways

Considering its potential role as a p38 map kinase inhibitor, it could affect pathways related to inflammation and stress response .

Result of Action

Based on its potential role as a p38 map kinase inhibitor, it might disrupt cellular signaling pathways, leading to changes in cellular responses to stress and inflammation .

properties

IUPAC Name |

4-(4-methylphenyl)-6-phenylpyrimidin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3/c1-12-7-9-14(10-8-12)16-11-15(19-17(18)20-16)13-5-3-2-4-6-13/h2-11H,1H3,(H2,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVRHIZYPYRUDJP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC(=NC(=C2)C3=CC=CC=C3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Methylphenyl)-6-phenylpyrimidin-2-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methyl-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid](/img/structure/B6308842.png)

![1-[2-(1H-Pyrrol-1-yl)phenyl]methanamine hydrochloride](/img/structure/B6308855.png)

![3-[(Butylamino)methyl]phenol hydrochloride](/img/structure/B6308881.png)